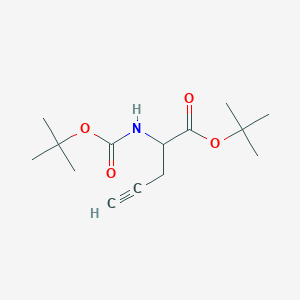![molecular formula C51H39O4P B12840239 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a chiral phosphoric acid catalyst. It is particularly known for its role in enantioselective transformations, especially in forming carbon-carbon and carbon-heteroatom bonds.
Métodos De Preparación
The synthesis of 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several steps. Industrial production methods leverage advanced techniques in asymmetric synthesis, chiral resolution, and chiral analysis to ensure high purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its structure, leading to various reduced forms.
Substitution: It can participate in substitution reactions where specific groups are replaced by others. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate these transformations.
Aplicaciones Científicas De Investigación
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of scientific research applications:
Chemistry: It is used as a chiral phosphoric acid catalyst in various enantioselective transformations, aiding in the synthesis of complex organic molecules.
Biology: Its role in facilitating specific biochemical reactions makes it valuable in biological research.
Medicine: It is explored for its potential in drug development and synthesis of pharmaceutical compounds.
Industry: Its application in industrial processes, particularly in the production of high-purity chiral compounds, is significant.
Mecanismo De Acción
The compound exerts its effects through its role as a chiral phosphoric acid catalyst. It facilitates enantioselective transformations by interacting with specific molecular targets and pathways, promoting the formation of desired enantiomers in chemical reactions.
Comparación Con Compuestos Similares
Similar compounds include other chiral phosphoric acid catalysts that are used in enantioselective transformations. 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific structure, which provides distinct advantages in terms of reactivity and selectivity. Some similar compounds include:
- (11AR)-12-hydroxy-3,8-dimethyl-1,10-bis(4-(naphthalen-2-yl)phenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide.
Propiedades
Fórmula molecular |
C51H39O4P |
|---|---|
Peso molecular |
746.8 g/mol |
Nombre IUPAC |
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C51H39O4P/c1-31-27-45(37-17-11-35(12-18-37)41-21-15-33-7-3-5-9-39(33)29-41)49-47-43(31)23-25-51(47)26-24-44-32(2)28-46(50(48(44)51)55-56(52,53)54-49)38-19-13-36(14-20-38)42-22-16-34-8-4-6-10-40(34)30-42/h3-22,27-30H,23-26H2,1-2H3,(H,52,53) |
Clave InChI |
VJDKTQJNJYRVQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=C1CCC34CCC5=C4C(=C(C=C5C)C6=CC=C(C=C6)C7=CC8=CC=CC=C8C=C7)OP(=O)(O2)O)C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




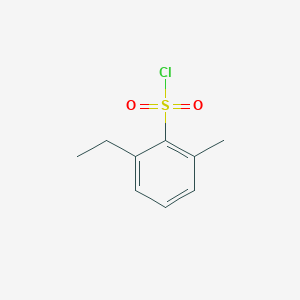
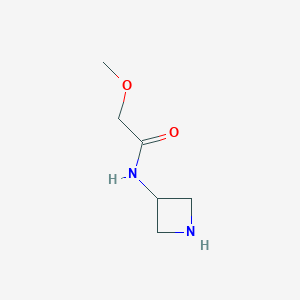

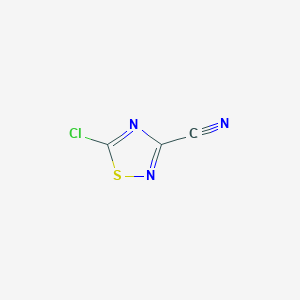
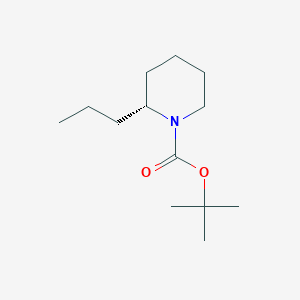
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
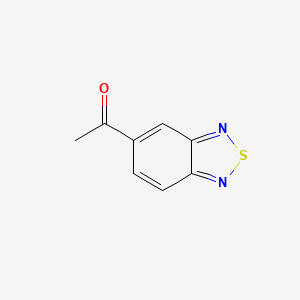

![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)


